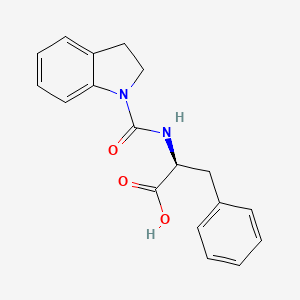

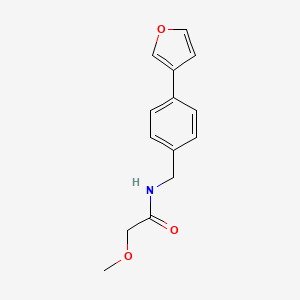

N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as FST-100, is a synthetic compound that has been developed for its potential use as a therapeutic agent. This compound belongs to a class of drugs known as sulfonamides, which are commonly used in the treatment of bacterial infections. However, FST-100 has shown promise in the treatment of several other conditions, including inflammation and cancer.

Scientific Research Applications

Cerebrovascular and Anticonvulsant Applications

Cerebrovasodilatation through Selective Enzyme Inhibition

A study reported the synthesis of thiophene-2-sulfonamides, showing their potential in cerebrovasodilatation by selectively inhibiting the enzyme carbonic anhydrase. This selective inhibition contributes to increased cerebral blood flow, highlighting its potential in treating conditions like epilepsy and stroke without significant diuresis (Barnish et al., 1981).

Antimicrobial Activity

Synthesis and Antimicrobial Activities of Novel Compounds

Research has demonstrated the synthesis of highly functionalised thiophene-carboxamide derivatives with significant antimicrobial activities. These compounds show promise in addressing bacterial and fungal infections by presenting a new class of antimicrobials with potential applications in the development of novel antibiotics (Babu et al., 2013).

Electrochemical Capacitor Applications

Performance Evaluation of Polythiophene Derivatives

A study on the electrochemical deposition of polythiophene derivatives has highlighted their potential as active materials in electrochemical capacitors. These materials offer significant energy and power densities, making them suitable for high-performance energy storage applications (Ferraris et al., 1998).

Chemosensor Applications

Highly Sensitive and Selective Chemosensors

Research into the development of fluorescence chemosensors based on thiophene derivatives has shown their efficacy in the selective detection of ions like Cu2+ and H2PO4−. These chemosensors have applications in environmental monitoring and biochemical assays due to their high sensitivity and selectivity (Meng et al., 2018).

Synthesis and Structural Analysis

Novel Synthetic Methods and Structural Insights

Studies have also focused on the synthesis and structure-activity relationships of thiophene sulfonamide derivatives. These include the exploration of their synthesis, absolute configurations, and potential as inhibitors or antagonists in various biological pathways. Such research contributes to our understanding of the structural requirements for biological activity and the development of new therapeutic agents (Rosentreter et al., 1989; Tsuji et al., 1998).

properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-8-3-2-4-9-15)16-10-11-25-17(16)18(22)20-14-7-5-6-13(19)12-14/h2-12H,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNESOBKJFFPVCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)

![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)

![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)